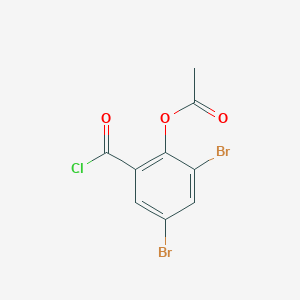
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate: is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine atoms at the 2 and 4 positions and a chlorocarbonyl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate typically involves the bromination of phenyl acetate followed by the introduction of the chlorocarbonyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a chlorinating agent such as thionyl chloride or oxalyl chloride. The reactions are usually carried out under controlled temperatures to ensure the selective substitution of the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms or the chlorocarbonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Oxidation Products: Oxidation can lead to the formation of brominated or chlorinated phenols.
Hydrolysis Products: Hydrolysis yields phenol and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and the chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
2,4-Dibromo-6-chlorophenol: Similar in structure but lacks the acetate group.
2,4-Dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: A more complex derivative with additional functional groups.
Uniqueness: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is unique due to the presence of both bromine and chlorocarbonyl groups on the phenyl ring
Propiedades
Número CAS |
54223-78-8 |
|---|---|
Fórmula molecular |
C9H5Br2ClO3 |
Peso molecular |
356.39 g/mol |
Nombre IUPAC |
(2,4-dibromo-6-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C9H5Br2ClO3/c1-4(13)15-8-6(9(12)14)2-5(10)3-7(8)11/h2-3H,1H3 |
Clave InChI |
QANRCQUUCPMSDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


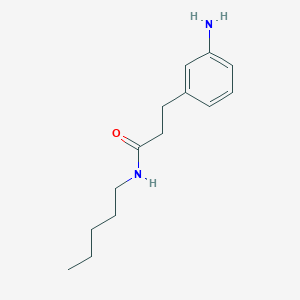


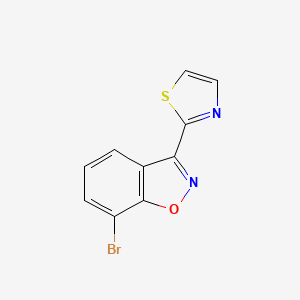

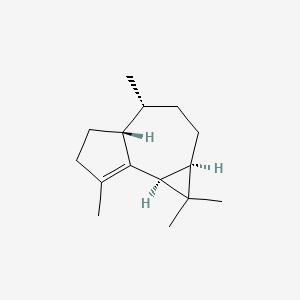


![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
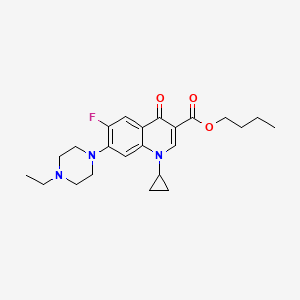
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
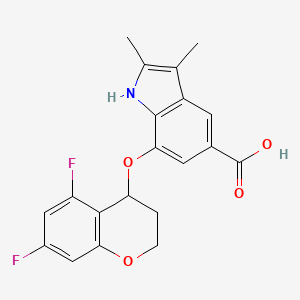
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
